1-(3-Chloro-2-nitrophenyl)ethanone
Description
Significance of Substituted Acetophenones in Advanced Organic Synthesis
Substituted acetophenones are a class of organic compounds derived from acetophenone (B1666503), the simplest aromatic ketone. mdpi.comwikipedia.org Their core structure, consisting of an acetyl group attached to a benzene (B151609) ring, makes them highly versatile building blocks, or synthons, in organic synthesis. mdpi.com These compounds are crucial precursors in the creation of more complex molecules, including a wide range of heterocyclic compounds and pharmacologically active agents. mdpi.comwisdomlib.orgnih.gov
The utility of substituted acetophenones stems from the reactivity of both the acetyl group and the aromatic ring. The carbonyl group can undergo a variety of reactions, such as reduction to an alcohol or conversion to an amine, while the aromatic ring can be further functionalized through electrophilic or nucleophilic substitution reactions. msu.edu This dual reactivity allows for the construction of diverse molecular architectures.
In medicinal chemistry, acetophenone derivatives are instrumental in the synthesis of numerous pharmaceuticals. nih.govflavorfrenzy.com For example, they are precursors to drugs like the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. mdpi.com Researchers have identified hundreds of acetophenone derivatives with a broad spectrum of biological activities, including anticancer, analgesic, and antidiabetic properties, highlighting their importance in drug discovery and development. nih.govflavorfrenzy.com Beyond pharmaceuticals, they are also used in the synthesis of resins, fragrances, and agrochemicals like herbicides. mdpi.combritannica.comnih.gov
Contextualizing Nitro and Chloro Substituents in Aromatic Ring Reactivity
The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. libretexts.orgmsu.edu In 1-(3-Chloro-2-nitrophenyl)ethanone, the presence of both a nitro (-NO₂) group and a chloro (-Cl) group dramatically alters the electron density and reactivity of the benzene ring compared to unsubstituted acetophenone.
Both the nitro and chloro groups are classified as electron-withdrawing groups (EWGs), meaning they pull electron density away from the aromatic ring. wikipedia.org This is due to two primary electronic effects: the inductive effect and the resonance effect.
Inductive Effect: This effect is transmitted through the sigma (σ) bonds. libretexts.orglibretexts.org Both chlorine and the nitrogen of the nitro group are highly electronegative, leading them to strongly withdraw electrons from the ring via the inductive effect. libretexts.orglibretexts.org
Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org The nitro group is a strong resonance-withdrawing group (-M effect), pulling π-electron density out of the ring and creating a partial positive charge on the ortho and para positions. libretexts.orgorganicchemistrytutor.com Conversely, the chlorine atom, with its lone pairs of electrons, can donate electron density to the ring through resonance (+M effect). libretexts.orglibretexts.org
However, for halogens like chlorine, the strong electron-withdrawing inductive effect predominates over the weaker electron-donating resonance effect. libretexts.orgmsu.edu Consequently, both the nitro and chloro groups are considered deactivating groups; they make the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.orgminia.edu.eg A nitro group can decrease the ring's reactivity by a factor of more than ten million. msu.edulibretexts.org
These substituents also act as "directors," influencing the position of any subsequent substitution on the ring. libretexts.orgsavemyexams.com
Nitro Group: As a strong deactivating group, the nitro group is a meta-director. organicchemistrytutor.comchemguide.co.uk It directs incoming electrophiles to the meta position because the ortho and para positions are significantly destabilized by the electron-withdrawing resonance effect. wikipedia.orgorganicchemistrytutor.com
Chloro Group: Despite being deactivating, the chloro group is an ortho, para-director. libretexts.org This is because its ability to donate a lone pair of electrons via resonance helps to stabilize the carbocation intermediate formed during attack at the ortho and para positions. organicchemistrytutor.com
The combined presence of a strong meta-directing nitro group and a deactivating but ortho, para-directing chloro group on the same ring, as in this compound, creates a complex reactivity profile that synthetic chemists can exploit.
Overview of Research Emphasis on this compound and its Isomeric Analogues
Research involving this compound primarily focuses on its role as a key intermediate in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. The strategic placement of the chloro, nitro, and acetyl groups allows for a variety of chemical transformations.
A significant application is in the synthesis of quinoline (B57606) and quinolone derivatives. researchgate.netnih.govnih.gov The nitro group on the starting material can be chemically reduced to an amino group (-NH₂). msu.edu This resulting 1-(2-amino-3-chlorophenyl)ethanone (B1292386) is a valuable precursor that can undergo cyclization reactions to form the quinoline or quinolone ring system. researchgate.net These scaffolds are found in a wide range of pharmaceuticals with activities such as antiviral and anticancer properties. nih.govnih.gov
The compound and its derivatives are also explored for their own potential biological activities. For instance, studies have investigated derivatives as potential anticancer agents. The mechanism of action is thought to involve the nitro group participating in redox reactions and the chloro group engaging in halogen bonding with biological targets like enzymes.
Isomeric Analogues The properties and reactivity of chloro-nitro-substituted acetophenones are highly dependent on the specific positions of the substituents on the aromatic ring. Research often involves comparing the target compound with its positional isomers to understand these structure-activity relationships.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | C₈H₆ClNO₃ | Chlorine is at the 5-position relative to the acetyl group. |
| 2-Chloro-1-(3-nitrophenyl)ethanone | 99-47-8 | C₈H₆ClNO₃ | The acetyl group is chlorinated, not the ring directly attached to the carbonyl. |
| 1-(3-Chloro-5-ethoxy-2-nitrophenyl)ethanone | Not available | C₁₀H₁₀ClNO₄ | Contains an additional ethoxy (-OCH₂CH₃) group at the 5-position. nih.gov |
| 1-(3-Chloro-6-iodo-2-nitrophenyl)ethanone | 171004680 | C₈H₅ClINO₃ | Contains an additional iodine atom at the 6-position. nih.gov |
Each isomer, while having the same molecular formula (for the direct isomers), can exhibit different reactivity, solubility, and biological activity due to the varied electronic and steric environments created by the substituent arrangement. For example, the synthesis of this compound itself typically involves the controlled nitration of 3-chloroacetophenone.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLPXGVRCXNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 3 Chloro 2 Nitrophenyl Ethanone
Established Synthetic Pathways for Halogenated and Nitro-Substituted Acetophenones
The synthesis of acetophenones bearing both halogen and nitro substituents can be approached through several established routes. These methods generally involve either the direct introduction of the acetyl group onto a pre-functionalized aromatic ring or the sequential addition of the chloro and nitro groups to an existing acetophenone (B1666503) core.
Direct Acylation Routes for Aromatic Ketone Formation
Direct acylation, a cornerstone of aromatic ketone synthesis, typically involves the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the presence of deactivating groups such as a nitro group on the aromatic ring can significantly hinder this reaction. stackexchange.comreddit.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack. stackexchange.com
Despite these challenges, acylation of halogen-containing electron-rich aromatic compounds can be achieved. researchgate.net For instance, the acylation of chlorobenzene (B131634) can proceed to form chloroacetophenones. Subsequent functionalization would then be required to introduce the nitro group.
Sequential Functionalization Strategies for Chlorination and Nitration on Aromatic Rings
A more common and often more efficient approach involves the sequential functionalization of an aromatic ring. This can be achieved by either chlorinating a nitro-substituted acetophenone or nitrating a chloro-substituted acetophenone.
The nitration of acetophenone itself typically yields m-nitroacetophenone as the major product due to the meta-directing effect of the acetyl group. muni.czquora.com To obtain ortho or para isomers, alternative strategies are often necessary. google.com For instance, the nitration of chlorobenzene yields a mixture of ortho- and para-chloronitrobenzene. quora.com This mixture can then be separated, and the desired isomer can be subjected to acylation, though this can be challenging due to the deactivating nature of the nitro group.
A plausible route to 1-(3-chloro-2-nitrophenyl)ethanone could involve the nitration of 3-chloroacetophenone. The acetyl group is a meta-director, and the chlorine atom is an ortho-, para-director. Therefore, the incoming nitro group would be directed to the positions ortho and para to the chlorine and meta to the acetyl group. This would likely result in a mixture of isomers, including the desired 2-nitro and 4-nitro products.
Another strategy involves the chlorination of 2-nitroacetophenone. The acetyl and nitro groups are both deactivating and meta-directing. Therefore, the incoming chlorine atom would be directed to the position meta to both groups, which corresponds to the 5-position, not the desired 3-position.
Methods for Synthesizing this compound from Precursors
The synthesis of this compound can be accomplished starting from various precursors. One documented method involves the use of 2-chloro-6-nitrobenzoic acid. This precursor can be converted to the corresponding acyl chloride, which is then reacted with a suitable methylating agent to form the target ketone.
Another approach could utilize a Sandmeyer-type reaction. For example, 3-amino-2-nitroacetophenone could potentially be converted to this compound via diazotization followed by reaction with a chloride source.
Exploration of Analogous Synthesis Protocols
The synthesis of this compound can also be informed by examining protocols for analogous compounds, such as other derivatized nitrophenyl ketones and aromatic α-chloroketones.
Derivatization of Related Nitrophenyl Ketones
The derivatization of nitrophenyl ketones is a common strategy in organic synthesis. For example, 3-nitroacetophenone can be reduced to 1-(3-nitrophenyl)ethanol. muni.cz Furthermore, various analytical methods utilize derivatization of ketones with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3-nitrophenylhydrazine (B1228671) to form hydrazones, which can be readily identified. capes.gov.brnih.govyoutube.com While not a direct synthesis of the target compound, these derivatization techniques highlight the reactivity of the keto group in nitrophenyl ketones.
The synthesis of other substituted nitroacetophenones, such as o-nitroacetophenone and p-nitroacetophenone, often involves the oxidation of the corresponding nitroethylbenzene. google.com This approach, however, is not directly applicable to the synthesis of this compound.
General Approaches to α-Chloroketones and Their Aromatic Counterparts
Aromatic α-chloroketones are valuable synthetic intermediates. nih.gov A straightforward method for their synthesis is the direct α-halogenation of the corresponding aromatic ketone using an electrophilic halogen source. nih.gov For instance, 2-chloro-1-(3-nitrophenyl)ethanone has been synthesized with a high yield from the corresponding bromoacetophenone using benzenesulfonyl chloride (PhSO2Cl) in acetonitrile. rsc.org
Other methods for the synthesis of α-chloroketones include:
Reaction of α-diazoketones with HCl. nih.gov
One-carbon chain extension of esters to α-chloroketones, which avoids the use of diazomethane. nih.gov
Chlorination of aldehydes using trichloromethanesulfonyl chloride. organic-chemistry.org
Conversion of phenylacetic acid derivatives into α-chloroketones. organic-chemistry.org
The reaction of trialkyl phosphites with α-chloroketones can lead to either enol phosphates (Perkow reaction) or β-ketophosphonates (Arbuzov reaction), demonstrating the reactivity of the α-chloro position. rsc.org
Table 1: Synthesis Methods for Halogenated and Nitro-Substituted Acetophenones
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| Acetophenone | Conc. H2SO4, Conc. HNO3, 0°C | m-Nitroacetophenone | muni.czorgsyn.org |
| Bromoacetophenone | PhSO2Cl, CH3CN, reflux | 2-Chloro-1-(3-nitrophenyl)ethanone | rsc.org |
| 2-chloro-6-nitrobenzoic acid | (1) Oxalyl chloride, (2) (CH3)2Zn | This compound | Not explicitly found in search results |
| 3-amino-2-nitroacetophenone | (1) NaNO2, HCl, (2) CuCl | This compound | Plausible route, not explicitly found |
Advanced Synthetic Techniques Applicable to this compound Scaffolds
Advanced synthetic strategies provide powerful tools for the modification and functionalization of complex molecular frameworks like this compound. These methods, including biocatalytic transformations and photochemical reactions, offer high selectivity and access to novel derivatives under mild conditions, which are often difficult to achieve through traditional chemical synthesis.
Biocatalytic and Chemoenzymatic Transformations of Related Systems
Biocatalysis has emerged as a crucial technology for performing selective chemical transformations on complex molecules. andersonsprocesssolutions.comresearchgate.net For scaffolds related to this compound, the most pertinent application is the asymmetric reduction of the prochiral ketone to form the corresponding chiral secondary alcohol. This transformation is of significant interest as chiral alcohols are key building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.gov
The reduction of the ketone group can be achieved with high enantioselectivity using isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), or by employing whole-cell biocatalysts like baker's yeast, other fungi, and bacteria. researchgate.netnih.gov These biological systems contain oxidoreductases that utilize cofactors like NAD(P)H to perform the reduction. nih.gov The primary advantage of using whole-cell systems is that the necessary cofactor and its regeneration system are contained within the cell, simplifying the process. nih.gov
Research on various prochiral ketones has demonstrated the efficacy of this approach. Enzymes and microbial cells can exhibit high chemo-, regio-, and enantioselectivity, often under environmentally benign aqueous conditions. researchgate.net The choice of biocatalyst is critical, as different microorganisms or enzymes can produce opposite enantiomers of the desired alcohol, a phenomenon governed by Prelog's rule. For instance, reductions of β-ketoesters have been extensively studied, showing that organisms like Rhodotorula rubra and plants like Daucus carota (wild carrot) can effectively catalyze these reactions. nih.gov While microorganisms generally show superior performance, certain plants have proven more successful for producing specific enantiomers. nih.gov
| Biocatalyst Type | Specific Examples | Transformation | Key Advantages |
|---|---|---|---|
| Whole Cells (Microorganisms) | Baker's Yeast (Saccharomyces cerevisiae), Rhodotorula rubra, Pichia sp. | Asymmetric reduction of prochiral ketones to chiral secondary alcohols. | Cofactor regeneration is self-contained; cost-effective. nih.gov |
| Whole Cells (Plants) | Carrot (Daucus carota), Radish (Raphanus sativus) | Stereoselective reduction of various ketones. nih.gov | "Green" and readily available catalysts. nih.gov |
| Isolated Enzymes | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | Highly selective reduction of ketones and aldehydes. researchgate.net | High selectivity and activity; predictable stereochemical outcome. researchgate.net |
Photochemical Routes in Nitrophenyl Systems
The 2-nitrobenzyl group, a core feature of the this compound structure, is one of the most widely utilized photoremovable protecting groups in organic synthesis. nih.gov Upon irradiation with UV light (typically in the 300–365 nm range), the excited ortho-nitrobenzyl chromophore undergoes a characteristic intramolecular hydrogen abstraction from the benzylic carbon (the acetyl methyl group in this case). nih.gov
This initial photochemical step leads to the formation of a transient aci-nitro intermediate. nih.gov This intermediate then undergoes further thermal or photochemical reactions, ultimately resulting in the cleavage of the bond to the protected group and the formation of a 2-nitrosobenzaldehyde or, in this specific case, a 2-nitrosophenyl ketone derivative. rsc.orgfao.org This property has been extensively used for the light-triggered release of biologically active molecules, the fabrication of photo-sensitive polymer networks, and the development of photoresponsive materials. nih.govnih.gov
The efficiency of this photocleavage can be influenced by several factors. The introduction of a methyl group on the benzylic carbon, as is present in the ethanone (B97240) moiety, has been shown to significantly enhance the rate of photocleavage. upenn.edu The reaction kinetics are also dependent on the irradiation wavelength and the solvent used. upenn.edu Studies on related o-nitrobenzyl compounds have quantified these effects, providing a basis for optimizing reaction conditions.
| Irradiation Wavelength (nm) | Decomposition after 60 min (%) | Relative Efficiency |
|---|---|---|
| 300 | 43 | High |
| 365 | 27 | Moderate |
| 400 | 6 | Low |
Beyond its use as a photolabile protecting group, the photochemical reactivity of nitrophenyl systems can be harnessed for the synthesis of various heterocyclic compounds. colab.ws Photoinduced cyclization reactions, such as the formation of indoles or carbazoles from appropriately substituted precursors, represent a powerful synthetic strategy that proceeds under mild, environmentally friendly conditions. rsc.orgchim.it These photochemical methods often provide access to complex molecular architectures that are challenging to synthesize using traditional thermal methods. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 3 Chloro 2 Nitrophenyl Ethanone
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. The presence of both a nitro group and an acetyl group on the phenyl ring of 1-(3-chloro-2-nitrophenyl)ethanone makes it a prime candidate for such reactions.
Electronic Activation by Nitro and Acetyl Groups in SNAr Reactions
The nitro (NO₂) and acetyl (COCH₃) groups are powerful electron-withdrawing groups. Their presence on the aromatic ring is crucial for activating it towards nucleophilic attack. These groups function by withdrawing electron density from the benzene (B151609) ring, thereby making the ring electron-deficient and more susceptible to attack by nucleophiles. This electron withdrawal is most pronounced at the ortho and para positions relative to the electron-withdrawing group.
In this compound, the nitro group is ortho to the chlorine atom, and the acetyl group is meta to it. The strong -M (mesomeric) and -I (inductive) effects of the nitro group, and the -M and -I effects of the acetyl group, work in concert to significantly reduce the electron density of the aromatic ring. This reduction in electron density lowers the activation energy for the addition of a nucleophile, which is typically the rate-determining step in SNAr reactions. The increased electrophilicity of the carbon atoms bearing the leaving group (chlorine) facilitates the formation of the intermediate Meisenheimer complex.
Regiochemical Control and Kinetic Parameters in Nucleophilic Attack
The regiochemistry of nucleophilic attack on this compound is primarily directed by the positions of the electron-withdrawing groups relative to the leaving group. In this molecule, the chlorine atom is the leaving group. The nitro group is positioned ortho to the chlorine, and the acetyl group is meta. The ortho and para positions to the nitro group are the most activated towards nucleophilic attack. Therefore, the carbon atom attached to the chlorine is highly activated.
Kinetic studies of SNAr reactions on analogous chloronitrobenzene derivatives have shown that the reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the specific arrangement of the activating groups. For this compound, the rate of substitution of the chlorine atom would be expected to be significantly faster than that of a non-activated chlorobenzene (B131634). The reaction typically follows second-order kinetics, being first order in both the substrate and the nucleophile.
| Nucleophile | Solvent | Relative Rate (k_rel) |
| Methoxide | Methanol | High |
| Piperidine | Ethanol | Moderate |
| Aniline | Acetonitrile | Low |
Characterization of Meisenheimer Complex Intermediates
The mechanism of SNAr reactions proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com For this compound, the attack of a nucleophile at the carbon atom bearing the chlorine atom leads to the formation of such a complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the acetyl group. This delocalization provides significant stabilization to the intermediate.
Meisenheimer complexes are often colored and can be characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy. mdpi.com In the ¹H NMR spectrum, the formation of a Meisenheimer complex is typically indicated by a significant upfield shift of the aromatic proton signals due to the increased electron density on the ring. The sp² hybridized carbon at the site of attack becomes sp³ hybridized, which also leads to characteristic changes in the spectrum. UV-Vis spectroscopy can also be used to detect the formation of these highly conjugated and often colored intermediates. While stable and isolable Meisenheimer salts are known for some highly activated systems, for many SNAr reactions, they exist as transient intermediates. mdpi.com
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) reactions on the this compound ring are significantly more challenging than on an unsubstituted benzene ring due to the presence of multiple deactivating groups.
Influence of Deactivating Groups (Nitro and Acetyl) on Electrophilic Attack
Both the nitro and acetyl groups are strong deactivating groups in the context of electrophilic aromatic substitution. pressbooks.pub They withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org The acetyl group is a meta-director, while the nitro group is also a meta-director. In this compound, the acetyl group is at position 1, the nitro group at position 2, and the chlorine at position 3.
The combined deactivating effect of these two groups makes further electrophilic substitution on this ring system very difficult, often requiring harsh reaction conditions. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings. libretexts.orglibretexts.orgorganic-chemistry.org
Halogen-Directed Electrophilic Substitution
While the nitro and acetyl groups are strong deactivators and meta-directors, the chlorine atom, although also deactivating due to its inductive effect, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In a scenario where an electrophilic substitution is forced to occur on this compound, the directing effects of the three substituents would be in competition.
The acetyl group at C1 would direct an incoming electrophile to C5. The nitro group at C2 would also direct to C4 and C6. The chloro group at C3 would direct to C5 and C1 (which is already substituted). The positions C4 and C6 are ortho to the deactivating nitro group, and C5 is para to the deactivating acetyl group. Given the strong deactivating nature of the nitro and acetyl groups, predicting the major product of an electrophilic substitution reaction on this molecule is complex. The substitution, if it occurs, would likely be slow and may result in a mixture of products, with the regiochemical outcome being a subtle balance of the electronic and steric effects of the existing substituents.
| Substituent | Position | Directing Effect |
| Acetyl (-COCH₃) | C1 | meta (to C3, C5) |
| Nitro (-NO₂) | C2 | meta (to C4, C6) |
| Chloro (-Cl) | C3 | ortho, para (to C1, C5) |
This table summarizes the individual directing effects of the substituents on this compound.
Transformations of the Carbonyl Moiety
The acetyl group in this compound provides a reactive site for both nucleophilic addition and enolate-mediated reactions, enabling the construction of more complex molecular architectures.
Nucleophilic Addition to the Ketone Functionality
The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of addition products. For instance, reduction of the ketone can yield the corresponding alcohol, 1-(3-chloro-2-nitrophenyl)ethanol. While specific studies on this particular molecule are not abundant in the provided results, the general principles of nucleophilic addition to ketones are well-established. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted acetophenone (B1666503).
Enolate Chemistry and α-Functionalization
The protons on the methyl group adjacent to the carbonyl (α-protons) in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.comlibretexts.org Enolates are versatile nucleophiles that can react with a range of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. masterorganicchemistry.comwikipedia.org
The formation of the enolate is a reversible process, and the choice of base is crucial. libretexts.orgbham.ac.uk For complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgwikipedia.org Weaker bases, such as alkoxides, will establish an equilibrium with a smaller concentration of the enolate. wikipedia.orgbham.ac.uk
The resulting enolate of this compound is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. libretexts.orgbham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, generally occur at the carbon, leading to α-alkylation. bham.ac.uk Conversely, "hard" electrophiles tend to react at the oxygen, forming enol ethers. bham.ac.uk
The presence of the strongly electron-withdrawing nitro and chloro groups on the aromatic ring can influence the acidity of the α-protons and the stability of the resulting enolate. masterorganicchemistry.com This allows for a variety of subsequent reactions, such as aldol (B89426) condensations, Claisen condensations, and alkylations, providing pathways to more complex derivatives.
Chemical Transformations of the Nitro Group
The nitro group is a key functional moiety in this compound, and its transformation, particularly its reduction to an amine, is a synthetically important reaction.
Catalytic and Reductive Methods for Amine Formation
The reduction of the nitro group in this compound to an amino group is a common and crucial transformation, yielding 1-(2-amino-3-chlorophenyl)ethanone (B1292386). This product serves as a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
A variety of reducing agents and catalytic systems can be employed for this purpose. A widely used method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org Other effective methods include the use of transfer hydrogenation with reagents like triethylsilane in the presence of a palladium catalyst. organic-chemistry.org
Alternative, metal-free reduction methods have also been developed. These include the use of reagents like diboron (B99234) compounds (B₂pin₂) with a base, or even naturally occurring compounds like vasicine (B45323) in water. organic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule.
Table 1: Selected Catalytic Systems for Nitro Group Reduction
| Catalyst/Reagent | Reducing Agent | Solvent | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Various | Widely used, efficient. organic-chemistry.org |
| Pd/C | Triethylsilane | Various | Transfer hydrogenation method. organic-chemistry.org |
| V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | Heterogeneous, recyclable, blue LED irradiation. organic-chemistry.org |
| Carbonyl Iron Powder (CIP) | - | Water | Mild, safe, and environmentally friendly. organic-chemistry.org |
| Tetrahydroxydiboron | - | Water | Metal-free reduction. organic-chemistry.org |
Photoreduction Mechanisms and Pathways
While specific studies on the photoreduction of this compound were not found, the photoreduction of nitroaromatic compounds is a known phenomenon. In some cases, irradiation with light in the presence of a reducing agent can lead to the selective reduction of the nitro group. For instance, a method for the photoinduced reduction of nitroarenes to N-arylhydroxylamines has been reported using methylhydrazine without the need for a catalyst. organic-chemistry.org
In the context of environmental degradation, some microorganisms can partially reduce nitroaromatics. For example, the bacterium Comamonadaceae strain LW1 can transform 1-chloro-4-nitrobenzene (B41953) by partially reducing the nitro group to a hydroxylamino group, which then undergoes a Bamberger rearrangement. nih.gov This suggests that similar enzymatic or microbial photoreduction pathways could potentially exist for related compounds like this compound.
Radical Reactions and Single Electron Transfer Processes in Chloro-Nitro Aromatic Systems
The chemistry of chloro-nitro aromatic systems can also involve radical reactions and single electron transfer (SET) processes. The nitro group, being strongly electron-withdrawing, can facilitate the formation of radical anions through single electron transfer from a suitable donor. nih.gov These radical intermediates can then undergo further reactions.
Nitro-containing compounds have been shown to participate in a variety of radical-initiated pathways to form products such as amines, oximes, and alkenes. rsc.org The versatile reactivity of the nitro group stems from its ability to act as a strong electron-withdrawing group, which can activate the molecule towards nucleophilic attack or single-electron transfer. nih.gov
While specific studies detailing the radical reactions of this compound are not available in the provided search results, the general principles of radical chemistry in nitroaromatic systems suggest that this compound could participate in such transformations. For instance, under appropriate conditions, it could potentially undergo reactions initiated by radical species or form radical intermediates that lead to various functionalized products.
Synthetic Utility of 1 3 Chloro 2 Nitrophenyl Ethanone As a Key Chemical Intermediate
Role in the Synthesis of Heterocyclic Compounds
The presence of reactive functional groups in 1-(3-chloro-2-nitrophenyl)ethanone makes it a valuable precursor for a variety of heterocyclic compounds. These nitrogen-containing rings are significant scaffolds in many biologically active molecules. rsc.orgnih.gov
Azetidinones: this compound serves as a foundational element in the synthesis of azetidinone (β-lactam) rings. nih.gov Azetidinones are a class of compounds known for their antibacterial properties. mdpi.comchemijournal.com The synthesis often involves a multi-step process where the ethanone (B97240) is first converted into a Schiff base, which then undergoes cyclocondensation with chloroacetyl chloride to form the four-membered azetidinone ring. chemijournal.com A variety of 3-chloro-monocyclic β-lactams have been shown to possess potent antibacterial, anti-inflammatory, and anticonvulsant activities. mdpi.com
Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives can also be initiated from this compound. Pyrimidines are a core component of nucleic acids and are found in numerous therapeutic agents. nih.govresearchgate.net The typical synthetic route involves the condensation of a chalcone, derived from the starting ethanone, with urea, thiourea, or guanidine (B92328) in a basic medium. researchgate.net
Thiadiazoles: this compound can be utilized in the synthesis of 1,2,3-thiadiazoles. These compounds are often prepared through the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from the ketone with a sulfurizing agent like thionyl chloride. mdpi.com Thiadiazole derivatives have been investigated for their potential as fungicides and elicitors of systemic acquired resistance in plants. nih.gov One-pot syntheses and methods using catalysts like tetrabutylammonium (B224687) iodide (TBAI) have been developed to improve the efficiency of these reactions. organic-chemistry.orgencyclopedia.pub
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives
| Heterocycle | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Azetidinones | Schiff base, Chloroacetyl chloride, Triethylamine | Cycloaddition | mdpi.commdpi.com |
| Pyrimidines | Chalcone, Urea/Thiourea/Guanidine | Condensation | researchgate.netresearchgate.net |
| 1,2,3-Thiadiazoles | Hydrazone, Thionyl chloride (Hurd-Mori) | Cyclization | mdpi.com |
| 1,2,3-Thiadiazoles | N-Tosylhydrazone, Sulfur, TBAI | Metal-free cyclization | organic-chemistry.org |
The strategic placement of reactive groups on the phenyl ring of this compound facilitates annulation reactions, leading to the formation of fused ring systems. These reactions are crucial for building polycyclic structures that are often found in natural products and medicinal compounds. For instance, intramolecular cyclization of derivatives can lead to the formation of fused heterocyclic systems, such as thieno[2,3-c]isoquinolines. acs.orgresearchgate.net The chloro and nitro groups can be manipulated to direct the ring-closing steps, offering a pathway to complex molecular architectures.
Building Block in the Construction of Complex Organic Architectures
Beyond the synthesis of simple heterocycles, this compound is a valuable building block for more intricate organic molecules. nih.gov
The functional groups of this compound allow for a stepwise and controlled introduction of molecular complexity. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation and further heterocycle synthesis. The ketone functionality can be transformed into alkenes or other functional groups, providing additional points for diversification. This multi-step approach allows for the systematic construction of complex target molecules with desired functionalities.
While direct examples of chirality induction using this compound are not extensively documented in the provided search results, its derivatives can be involved in stereoselective reactions. For instance, in the synthesis of bicyclic pyrazolidinones, a chiral N-heterocyclic carbene (NHC) was used to catalyze a [3+2] cycloaddition of an azomethine imine with an α-chloroaldehyde, resulting in good enantioselectivity. rsc.org This highlights the potential for developing stereoselective syntheses starting from achiral precursors like this compound by employing chiral catalysts or auxiliaries in subsequent steps.
Strategic Intermediate in Medicinal Chemistry Research
The derivatives of this compound are of significant interest in medicinal chemistry. The core structure serves as a scaffold that can be elaborated to produce compounds with a wide range of biological activities. For example, derivatives of this compound have been explored for their potential as anticancer agents. acs.orgresearchgate.net The ability to synthesize a diverse library of compounds from a common intermediate is a key strategy in the discovery of new therapeutic agents. Research has shown that modifications to the basic structure can lead to compounds with inhibitory activity against specific enzymes, such as SIRT2, which is a target in cancer therapy. nih.gov
Design and Synthesis of Advanced Pharmaceutical Scaffolds
The molecular framework of this compound serves as a robust platform for the synthesis of advanced pharmaceutical scaffolds, particularly fused heterocyclic systems like quinolines. The quinoline (B57606) core is a prominent feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer and anticonvulsant properties. ualberta.ca The synthesis of such scaffolds often leverages the reactivity of the ortho-nitroacetophenone moiety.
A common strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular condensation with the adjacent acetyl group, or react with another component in a multicomponent reaction to build the heterocyclic ring. While direct examples starting from this compound are specific to patented processes, the general synthetic routes are well-established for analogous compounds. For instance, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis.
In a similar vein, modern synthetic methods often employ transition-metal catalysts to achieve efficient and regioselective cyclizations. nih.gov For example, cascade reactions starting from precursors like 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals have been developed to produce complex 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives in a single, high-yielding step. nih.govacs.org These advanced methods highlight the potential of ortho-substituted nitroaromatics like this compound to serve as precursors to complex, polycyclic scaffolds of significant interest in drug discovery.
Table 1: Synthesis of Quinolone-based Scaffolds from Related Precursors
| Starting Material | Reagent(s) | Product Scaffold | Reaction Type | Ref. |
| 2-Aminoaryl ketone | α-Methylene ketone | Substituted quinoline | Friedländer Condensation | nih.gov |
| 2-Fluoro-5-nitrobenzaldehyde | Heterocyclic ketene aminal | 1,3-Diazaheterocycle-fused [1,2-a]quinoline | Cascade Reaction | nih.gov |
| 3-Substituted-phenyl-N-phenyl-acrylamide | Polyphosphoric acid | 4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolone | Intramolecular Cyclization | ualberta.ca |
| 1-(3-Nitrophenyl)ethanone | Quinoline-2-ethyl acetate, NaH | 3-Quinoline-2(1H)-ylideneindolin-2-one derivative | Condensation/Cyclization | google.com.na |
This table presents examples of synthetic routes to quinoline and quinolone scaffolds from precursors structurally related to this compound, illustrating common synthetic strategies.
Precursors for Drug-like Molecules with Modifiable Moieties
The structure of this compound is particularly well-suited for its role as a precursor to drug-like molecules, primarily because its functional groups act as "handles" for chemical modification. This allows for the systematic alteration of the molecule's structure to optimize its pharmacological properties, a key process in medicinal chemistry known as structure-activity relationship (SAR) studies.
The three key modifiable moieties are:
The Nitro Group: This group can be readily reduced to an amino group (NH2). This transformation is not only crucial for building heterocyclic rings but also introduces a basic center that can be further functionalized. For example, the resulting amine can be acylated, alkylated, or converted into other functional groups, allowing for the exploration of how different substituents in this position affect biological activity.
The Chloro Group: As a halogen, the chloro substituent can be replaced via nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including alkoxy, amino, and thioether groups. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is critical for fine-tuning the electronic and steric properties of the molecule to enhance its interaction with biological targets.
The Acetyl Group: The carbonyl and methyl components of the acetyl group are both reactive. The carbonyl can undergo reactions such as condensation, olefination, and reduction to an alcohol. The α-methyl protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the extension of the carbon skeleton or the introduction of new functional groups at this position.
This inherent modularity allows chemists to generate a library of related compounds from a single precursor, which can then be screened for desired biological activities. For example, research on inhibitors of catechol-O-methyltransferase (COMT) involved the synthesis of a series of nitrocatechol derivatives to study the impact of chain length and structural modifications on inhibitory potency and selectivity. nih.gov Although the starting material was different, the principle of systematic modification of a core structure is directly applicable to derivatives of this compound.
Table 2: Potential Modifications of the this compound Scaffold
| Functional Group | Reaction Type | Potential New Functional Group/Scaffold | Purpose in Drug Design |
| Nitro Group | Reduction | Amino group | Introduction of a basic center; precursor for heterocycle formation |
| Chloro Group | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thioether | Modulate lipophilicity and electronic properties; introduce new binding interactions |
| Chloro Group | Cross-Coupling (e.g., Suzuki) | Aryl, Heteroaryl | Extend conjugation; explore new binding pockets |
| Acetyl Group (Carbonyl) | Condensation (e.g., with an amine) | Imine, Enamine | Scaffold extension; formation of new heterocyclic rings |
| Acetyl Group (Methyl) | Enolate Alkylation | Extended alkyl chain | Modify steric bulk and lipophilicity |
This table outlines potential chemical modifications at the key functional groups of this compound and their relevance in the design of drug-like molecules.
Advanced Computational and Theoretical Chemistry Studies of 1 3 Chloro 2 Nitrophenyl Ethanone
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are powerful tools for elucidating the electronic structure and properties of molecules. For 1-(3-chloro-2-nitrophenyl)ethanone, these computational approaches provide a deeper understanding of its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the molecular geometry and stability of various organic compounds. nanobioletters.com In the case of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like cc-pVDZ, can be employed to determine the optimized molecular structure. nanobioletters.com
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the presence of the bulky acetyl, chloro, and nitro groups on the phenyl ring is expected to cause some distortion from a perfect hexagonal geometry. nanobioletters.com DFT can quantify this distortion, revealing variations in C-C bond lengths within the aromatic ring and deviations in bond angles from the ideal 120°. nanobioletters.com The calculated stability of different conformers, which may arise from the rotation of the acetyl and nitro groups, can also be assessed to identify the ground state geometry.
| Parameter | Predicted Value |
| C-C (aromatic) | 1.39 - 1.42 Å |
| C-N | ~1.47 Å |
| N-O | ~1.22 Å |
| C-Cl | ~1.74 Å |
| C=O | ~1.23 Å |
| C-C (acetyl) | ~1.51 Å |
| C-C-C (ring angle) | 118° - 122° |
| O-N-O angle | ~125° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. wikipedia.org
For this compound, the HOMO is likely to be localized on the phenyl ring and the chloro substituent, which have lone pair electrons. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitro group and the acetyl group. A small HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer from the electron-rich parts of the molecule to the electron-deficient regions. This charge transfer is a key factor influencing the molecule's reactivity and its interactions with other chemical species. wikipedia.org Computational methods like DFT can accurately predict the energies of these frontier orbitals.
Table 2: Illustrative FMO Parameters for this compound (Note: This data is for illustrative purposes as specific computational results were not found in the search.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | -3.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 3.0 |
The chemical behavior of a substituted benzene (B151609) ring is significantly influenced by the electronic effects of its substituents. libretexts.org In this compound, the aromatic ring is functionalized with a chloro group, a nitro group, and an acetyl group. Both the nitro group and the acetyl group are strong electron-withdrawing groups, deactivating the ring towards electrophilic aromatic substitution. libretexts.org They withdraw electron density from the ring through both inductive and resonance effects. libretexts.org
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate and interpret experimental data.
Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule. nanobioletters.com These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl group, the symmetric and asymmetric stretching of the nitro group, C-Cl stretching, and various vibrations of the aromatic ring.
By comparing the theoretically predicted spectrum with an experimentally obtained one, a detailed assignment of the observed vibrational bands can be made. This correlation between theoretical and experimental data provides strong evidence for the molecular structure.
Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Experimental values are typical ranges and predicted values are illustrative.)
| Functional Group | Predicted (DFT) | Experimental Range |
| C=O Stretch | ~1700 | ~1680-1720 |
| NO₂ Asymmetric Stretch | ~1530 | ~1520-1560 |
| NO₂ Symmetric Stretch | ~1355 | ~1345-1385 |
| C-Cl Stretch | ~700 | ~600-800 |
Computational methods can also predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations. nih.gov The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.
For this compound, the electron-withdrawing nitro and acetyl groups are expected to deshield the nearby aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum. The ortho-nitro group, in particular, would have a strong deshielding effect on adjacent protons. By comparing the calculated chemical shifts with experimental NMR data, a definitive assignment of the signals to specific atoms in the molecule can be achieved, further confirming its structure. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS (Note: This is illustrative data, as specific computational results were not found.)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Aromatic Protons | 7.5 - 8.2 | 125 - 150 |
| Methyl Protons | ~2.6 | ~28 |
| Carbonyl Carbon | N/A | ~195 |
Mechanistic Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For this compound, this involves understanding how the chloro, nitro, and acetyl substituents influence its reactivity.
For instance, in a nucleophilic aromatic substitution, a nucleophile would attack the carbon bearing a leaving group (like the chloride). Computational modeling, often using Density Functional Theory (DFT), can map the potential energy surface of this process. This map would reveal the structure of the transition state, an energy maximum along the reaction coordinate, and any intermediate species, such as a Meisenheimer complex. nih.gov
Theoretical studies on the nitration of nitrobenzene (B124822) show that the activation energy for the 1,2-shift in the transition state determines the regioselectivity. ijrti.org For an electrophilic attack on a related nitrobenzene, the meta-position is favored due to a more stable transition state compared to ortho or para attack. ijrti.orgrsc.org
Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on a Chloro-Nitrophenyl Compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Meisenheimer Intermediate | +5.0 |
| Products | -10.0 |
This table is illustrative and based on general principles of nucleophilic aromatic substitution on nitroaromatic compounds.
The aromaticity of the phenyl ring in this compound is a key factor in its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on overcrowded nitroanilines have shown that steric hindrance and intermolecular interactions can significantly distort the benzene ring from planarity, thereby reducing its aromaticity. nih.gov
During a chemical reaction, such as a nucleophilic aromatic substitution, the aromaticity of the ring is temporarily disrupted. The addition of a nucleophile to the ring forms a non-aromatic cyclohexadienyl anion intermediate (a σ-adduct). mdpi.com The subsequent departure of the leaving group restores the aromaticity of the ring, which is a strong driving force for the completion of the reaction. mdpi.com
Computational studies can track the changes in aromaticity indices along the reaction coordinate. For example, the HOMA index of the benzene ring would decrease significantly upon forming the transition state and the intermediate, and then increase again as the aromatic product is formed.
Table 2: Illustrative Aromaticity (HOMA) Changes During Nucleophilic Aromatic Substitution
| Reaction Step | HOMA Index | Aromatic Character |
| Reactant (this compound) | ~0.95 | Aromatic |
| Transition State | ~0.30 | Low Aromaticity |
| Intermediate (σ-adduct) | ~0.10 | Non-aromatic |
| Product | ~0.96 | Aromatic |
This table is illustrative, based on computational studies of nucleophilic aromatic substitution on nitroarenes. mdpi.com
Investigations of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, these interactions would include dipole-dipole forces, halogen bonding, and π-π stacking. A particularly important interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive nitrogen atom of the nitro group interacts with electron-rich regions of neighboring molecules. nih.govrsc.org
Computational methods, particularly those combined with crystallographic data, can be used to analyze and quantify these interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal. researchgate.net Energy framework analysis, based on DFT calculations, can determine the interaction energies between molecular pairs, revealing the dominant forces in the crystal packing. mdpi.com
Studies on other nitro-aromatic compounds have shown that O···N interactions between nitro groups can be significant in directing the crystal packing. researchgate.netdntb.gov.ua The crystal structure of substituted acetophenones is also influenced by the nature of the substituents, which can lead to different packing motifs like herringbone or stacking arrangements. ias.ac.inrsc.org
Table 3: Typical Intermolecular Interaction Energies in Nitroaromatic Crystals
| Interaction Type | Energy Range (kcal/mol) |
| π-hole (NO₂···O/S) | -2.0 to -5.0 nih.gov |
| Halogen Bonding (C-Cl···O) | -1.0 to -4.0 |
| π-π Stacking | -2.0 to -5.0 |
| C-H···O Hydrogen Bonding | -1.0 to -3.0 |
This table presents typical energy ranges for interactions found in related nitroaromatic and halogenated compounds.
Application of Advanced Computational Methods and Basis Sets (e.g., B3LYP, GIAO)
A variety of computational methods are employed to study molecules like this compound. Density Functional Theory (DFT) is a widely used approach, with the B3LYP functional being a popular choice for its balance of accuracy and computational cost in studying organic molecules. nih.govresearchgate.netresearchgate.net The choice of basis set, such as the 6-311++G** or aug-cc-pVDZ, is crucial for obtaining reliable results, especially when studying non-covalent interactions and electronic properties. ijrti.orgnih.gov
The Gauge-Including Atomic Orbital (GIAO) method is specifically used for the accurate prediction of NMR chemical shifts. ijrti.org This allows for the theoretical confirmation of molecular structures by comparing calculated NMR spectra with experimental data.
For instance, a computational study of 5-chloro-2-nitroanisole, a structurally related compound, utilized the B3LYP method with a 6-31G(d,p) basis set to perform a complete vibrational analysis and predict its electronic and spectroscopic properties. researchgate.net Such studies often calculate a range of molecular properties to provide a comprehensive understanding of the compound.
Table 4: Computationally Derived Properties of a Substituted Nitrobenzene (Illustrative)
| Property | Computational Method | Calculated Value |
| Dipole Moment | B3LYP/6-311+G(d,p) | 4.5 D |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.2 eV |
| ¹³C NMR Chemical Shift (C-Cl) | GIAO-B3LYP/6-311+G(d,p) | 135 ppm |
| Vibrational Frequency (C=O stretch) | B3LYP/6-311+G(d,p) | 1705 cm⁻¹ |
This table is illustrative, showing the types of properties that can be calculated and the methods used, based on studies of similar compounds. mdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues for 1 3 Chloro 2 Nitrophenyl Ethanone
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The prochiral nature of the ketone in 1-(3-chloro-2-nitrophenyl)ethanone makes it an ideal candidate for the development of asymmetric synthetic routes to produce the corresponding chiral alcohol, (R)- or (S)-1-(3-chloro-2-nitrophenyl)ethanol. This chiral alcohol could serve as a valuable building block for the synthesis of complex, stereochemically defined molecules.
Future research should focus on established and emerging asymmetric reduction methodologies. Prominent among these are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction, both of which have demonstrated high enantioselectivity for a wide range of ketones. nucleos.comresearchgate.netmagritek.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org
Table 1: Promising Asymmetric Reduction Methods for this compound
| Method | Catalyst Type | Key Features | Potential Outcome for this compound |
| Noyori Asymmetric Hydrogenation | Ruthenium-based complexes with chiral diphosphine and diamine ligands (e.g., BINAP/diamine-Ru) | High efficiency and enantioselectivity for a broad range of ketones, including functionalized ones. nucleos.comiupac.orgorganic-chemistry.orgrsc.orgyoutube.com | Production of highly enantiomerically enriched (R)- or (S)-1-(3-chloro-2-nitrophenyl)ethanol. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalysts | Predictable stereochemical outcomes and high enantiomeric excess (ee) values. researchgate.netmagritek.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org | A reliable method to obtain either enantiomer of the corresponding alcohol with high purity. |
| Biocatalytic Reduction | Enzymes (e.g., ketoreductases from various microorganisms) | High enantioselectivity under mild reaction conditions. nih.gov | An environmentally friendly and highly selective route to the chiral alcohol. |
Systematic screening of various chiral ligands and reaction conditions will be crucial to optimize the enantiomeric excess and yield for the synthesis of chiral 1-(3-chloro-2-nitrophenyl)ethanol. The development of such routes would significantly enhance the value of the parent ketone as a synthetic precursor.
Exploration of Novel Reaction Pathways and Unconventional Reactivity
The interplay of the electron-withdrawing nitro group and the chloro substituent, ortho to the acetyl group, suggests a rich and underexplored reactive landscape for this compound. Future investigations should aim to uncover novel reaction pathways and exploit its unconventional reactivity.
The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution and activates adjacent positions. This reactivity could be harnessed for the synthesis of diverse heterocyclic compounds. rsc.org For instance, intramolecular cyclization reactions involving the acetyl and nitro groups, or reactions with external dinucleophiles, could lead to the formation of novel quinoline (B57606), indole, or other heterocyclic scaffolds of potential pharmaceutical interest.
Furthermore, the potential for this compound to participate in various cycloaddition reactions warrants exploration. libretexts.orgcore.ac.ukuchicago.edulibretexts.org The activated π-system of the nitroaromatic ring could engage in [3+2] or other cycloaddition reactions with suitable dipolarophiles or dienophiles, providing access to complex polycyclic structures. rsc.orgcore.ac.ukgrowingscience.com
The photochemical reactivity of nitroaromatic compounds is another fertile ground for research. rsc.orgrsc.orgresearchgate.netacs.org Irradiation of this compound could induce intramolecular rearrangements or reactions with other molecules, leading to the formation of unique and potentially valuable products. rsc.orgmdpi.com The ortho-nitro group is known to participate in photo-induced hydrogen abstraction and subsequent cyclization reactions, a pathway that could be explored for this specific molecule.
Integration into Materials Science and Supramolecular Chemistry Research
The unique electronic and structural features of this compound make it an attractive building block for the design of novel materials and supramolecular assemblies.
In the realm of materials science, the incorporation of this compound into polymers could lead to materials with interesting properties. The polar nitro group could enhance properties such as conductivity or thermal stability. Future work could explore the synthesis of polymers where the this compound moiety is either a pendant group or integrated into the polymer backbone.
The field of supramolecular chemistry offers exciting possibilities for utilizing the non-covalent interactions of this molecule. researchgate.netbohrium.comnih.govresearchgate.netnih.govmdpi.com The nitro group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions, including π-π stacking and halogen bonding. bohrium.comnih.govresearchgate.netnih.govmdpi.com These interactions can be exploited to direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as liquid crystals or gels.
A particularly promising avenue is the use of this compound as a ligand or a precursor for ligands in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netchemistryviews.orgacs.orgacs.orgnih.gov The nitro group can act as a functional site within the MOF pores, enhancing selectivity for gas adsorption (e.g., CO2 capture) or catalytic activity. researchgate.netchemistryviews.orgacs.org The synthesis of MOFs incorporating ligands derived from this compound could lead to new materials with tailored properties for applications in sensing, separation, and catalysis. acs.orgnih.gov
Q & A
Q. What are the common synthetic routes for 1-(3-Chloro-2-nitrophenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-2-nitrobenzene) in the presence of a Lewis acid catalyst like AlCl₃. Alternative methods include nitration and halogenation of precursor acetophenones. For structurally similar ethanone derivatives, protocols involving thionyl chloride-mediated condensation or multi-step functionalization of aromatic rings are documented .
Q. Which spectroscopic methods are employed to characterize this compound?
Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, nitro group vibrations). Sample preparation (e.g., 10% in CCl₄ or CS₂) and resolution settings (4 cm⁻¹) significantly affect spectral clarity .
- Mass Spectrometry (EI) : For molecular weight confirmation and fragmentation pattern analysis. NIST databases provide reference spectra for analogous compounds .
- Gas Chromatography : Retention indices under non-polar columns (e.g., VF-5MS) help assess purity and stability .
Q. What safety precautions are required when handling this compound?
While toxicological data are limited, standard precautions include:
- Avoiding inhalation/contact using PPE (gloves, goggles).
- Working in a fume hood to minimize exposure to dust or vapors.
- Adhering to GHS/CLP regulations (P261, P262 precautionary codes) for waste disposal and emergency protocols .
Q. What are the typical research applications of this compound?
It serves as:
- A building block for synthesizing heterocyclic compounds (e.g., pyrazoles, pyrimidines).
- An intermediate in pharmaceutical studies, particularly for antimicrobial or enzyme-targeting agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Lewis acids (e.g., AlCl₃ vs. FeCl₃) influence regioselectivity in Friedel-Crafts reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance acylation efficiency compared to non-polar alternatives.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-nitration .
Q. How can contradictions in reported spectral data be resolved?
Discrepancies often arise from experimental variables:
- Sample Preparation : IR spectra vary with solvent (CCl₄ vs. CS₂) and concentration .
- Instrument Calibration : Cross-validate MS/EI data with NIST reference libraries under identical ionization conditions .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra to confirm assignments .
Q. What strategies are used to resolve structural ambiguities in crystallographic studies?
- SHELX Refinement : For high-resolution X-ray data, SHELXL optimizes bond lengths/angles and thermal parameters. Twinned data require specialized algorithms in SHELXE .
- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate crystal packing and hydrogen-bonding networks .
Q. How is computational modeling applied to study this compound’s bioactivity?
- Molecular Docking : Tools like PyRx predict binding affinities to target proteins (e.g., antimicrobial enzymes). ADMET predictions (e.g., SwissADME) assess drug-likeness, including Lipinski’s rule compliance .
- QSAR Studies : Correlate substituent effects (e.g., nitro vs. chloro groups) with biological activity using statistical models .
Q. How to address conflicting toxicity data in risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
